1-(4-Aminophenyl)-3-(2-fluorophenyl)prop-2-EN-1-one
Overview
Description
1-(4-Aminophenyl)-3-(2-fluorophenyl)prop-2-EN-1-one is a useful research compound. Its molecular formula is C15H12FNO and its molecular weight is 241.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis : Several studies have synthesized and analyzed the molecular structure of related chalcone derivatives. These analyses include single-crystal X-ray diffraction and Fourier-transform infrared spectroscopy (FTIR) to confirm the structure of the compounds (Najiya et al., 2014), (Sapnakumari et al., 2014).
Photophysical Properties : Research on chalcone derivatives, including a study on their absorption and fluorescence characteristics in different solvents, reveals insights into their photophysical properties. This study indicates significant solvatochromic effects and a stable singlet excited state in these molecules (Kumari et al., 2017).
Crystal Growth and Characterization : The synthesis, crystal growth, and characterization of similar compounds are explored in various studies. These provide insights into the crystalline structures and physical properties, such as bandgap energy and molecular hyperpolarizability (Meenatchi et al., 2015).
Antioxidant Activity : Some studies have focused on synthesizing and testing the antioxidant activity of chalcone derivatives. These compounds are characterized using NMR, FT-IR, UV/Vis, and elemental analysis, demonstrating their potential as antioxidants (Sulpizio et al., 2016).
Hirshfeld Surface Studies : Hirshfeld surface analysis is used to study intermolecular interactions in crystal structures of chalcone derivatives. This analysis helps to understand the crystal packing and molecular interactions within the structures (Salian et al., 2018).
Enzymatic Oxidative Polymerization : Research on the enzymatic oxidative polymerization of aminochalcones, including variants of the compound , provides insights into their potential for creating polymeric materials (Goretzki & Ritter, 1998).
Refractive Index Studies : The refractive indices of similar compounds in various solvent mixtures have been measured, providing important data for understanding solute-solvent interactions and the nature of the molecular dipole (Chavan & Gop, 2016).
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWBNWWSIZUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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